1,4-Bis(2-chloroethoxy)benzene
CAS No.: 37142-37-3
Cat. No.: VC21150427
Molecular Formula: C10H12Cl2O2
Molecular Weight: 235.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37142-37-3 |
|---|---|
| Molecular Formula | C10H12Cl2O2 |
| Molecular Weight | 235.1 g/mol |
| IUPAC Name | 1,4-bis(2-chloroethoxy)benzene |
| Standard InChI | InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |
| Standard InChI Key | DKPKDJGAQOVXJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCCCl)OCCCl |
| Canonical SMILES | C1=CC(=CC=C1OCCCl)OCCCl |
Introduction
Chemical Identity and Basic Properties
1,4-Bis(2-chloroethoxy)benzene is a versatile organic compound with significant applications in chemical research and industrial processes. It belongs to the family of halogenated ethers and features a symmetrical structure with two identical functional groups.
Basic Information
| Parameter | Details |
|---|---|
| Chemical Name | 1,4-Bis(2-chloroethoxy)benzene |
| CAS Number | 37142-37-3 |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ |
| IUPAC Name | 1,4-bis(2-chloroethoxy)benzene |
| Synonyms | p-Bis(2-chloroethoxy)benzene; Benzene, 1,4-bis(2-chloroethoxy)- |
| InChI | InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |
| InChI Key | DKPKDJGAQOVXJC-UHFFFAOYSA-N |
| SMILES | ClCCOC1=CC=C(OCCCl)C=C1 |
The compound consists of a central benzene ring with two chloroethoxy groups (-OCH₂CH₂Cl) attached at the para positions, creating a symmetrical molecule with potential for various chemical transformations .
Physical and Chemical Properties
1,4-Bis(2-chloroethoxy)benzene possesses distinctive physical and chemical properties that determine its behavior in various applications and reactions.
Physical Properties
The compound's relatively high boiling point and moderate melting point are characteristic of its molecular weight and intermolecular forces . Its solid state at room temperature makes it convenient for handling and storage in laboratory settings.
Chemical Reactivity
The chemical reactivity of 1,4-Bis(2-chloroethoxy)benzene is primarily determined by the presence of:
The chlorine atoms serve as good leaving groups, making the compound useful in various synthetic applications where nucleophilic substitution is desired. The ether linkages also provide sites for potential coordination with metal ions, contributing to its utility in coordination chemistry and materials science.
Synthesis Methods
Multiple synthetic routes have been developed for preparing 1,4-Bis(2-chloroethoxy)benzene, each with distinct advantages depending on the scale and application.
Laboratory Synthesis
The most common laboratory synthesis involves the reaction of hydroquinone (1,4-dihydroxybenzene) with 2-chloroethanol in the presence of a base. The reaction typically follows this scheme:
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Deprotonation of hydroquinone using a base (commonly potassium carbonate)
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Nucleophilic substitution reaction with 2-chloroethanol
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Formation of the desired product under reflux conditions
This method is preferred for small-scale preparations and can achieve good yields with proper optimization of reaction conditions.
Industrial Production
For industrial-scale production, a modified approach is often employed:
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Reaction of hydroquinone with excess 2-chloroethanol
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Use of stronger bases like sodium hydroxide to improve reaction rates
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Extended reaction times and higher temperatures
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Additional purification steps including recrystallization
The industrial process can be optimized to achieve yields of over 90% with high purity levels suitable for commercial applications.
Alternative Methods
A notable alternative synthesis involves phase-transfer catalysis, which has gained attention for its efficiency and environmental advantages:
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Reaction of hydroquinone with 2-chloroethanol using a phase-transfer catalyst
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Solid-liquid reaction conditions with minimal water
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Enhanced reaction rates due to improved mass transfer between phases
This method has been demonstrated to be particularly effective under ultrasound irradiation, which further enhances the reaction efficiency through cavitation effects .
Chemical Reactions and Transformations
The reactivity of 1,4-Bis(2-chloroethoxy)benzene enables it to participate in various chemical transformations, making it valuable in synthetic chemistry.
Nucleophilic Substitution Reactions
The chlorine atoms in 1,4-Bis(2-chloroethoxy)benzene readily undergo nucleophilic substitution reactions with various nucleophiles:
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Reaction with amines to form amino derivatives
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Substitution with thiols to produce thioether derivatives
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Reaction with imidazole to form imidazole derivatives
One significant example is the synthesis of 1,4-bis(imidazol-1-ylethoxy)benzene, where the chlorine atoms are replaced by imidazole groups. This ligand is subsequently used to construct novel metal-organic frameworks (MOFs) with cadmium nitrate.
Coordination Chemistry
The ether oxygen atoms in 1,4-Bis(2-chloroethoxy)benzene can serve as coordination sites for metal ions:
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Formation of coordination complexes with transition metals
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Potential for creating extended coordination networks
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Application in the development of MOFs with unique structural properties
These coordination capabilities make the compound useful in materials science applications where specific metal-ligand interactions are desired.
Other Transformations
Additional chemical transformations include:
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Oxidation reactions affecting the benzene ring
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Reduction of the chloro groups to form hydroxyl derivatives
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Polymerization reactions utilizing the functional groups as reactive sites
These diverse reaction pathways demonstrate the versatility of 1,4-Bis(2-chloroethoxy)benzene as a building block in synthetic organic chemistry.
Applications and Research Uses
1,4-Bis(2-chloroethoxy)benzene has found applications in various scientific and industrial domains due to its unique structure and reactivity.
Chemical Research Applications
In chemical research, the compound serves multiple functions:
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As an intermediate in the synthesis of more complex organic molecules
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As a precursor for coordination ligands in metal complexes
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As a model compound for studying nucleophilic substitution mechanisms
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In the development of new synthetic methodologies
Biological and Medicinal Applications
Several studies have investigated the biological properties of 1,4-Bis(2-chloroethoxy)benzene:
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Demonstrated cytotoxicity against tumor cell lines in vitro
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Induces peroxisome proliferation in rat primary hepatocytes
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Inhibits the G1 phase of the cell cycle
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Promotes chloride efflux in certain biological systems
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Shows effectiveness against Ehrlich ascites carcinoma cells by inhibiting protein synthesis
These biological activities suggest potential applications in medicinal chemistry and pharmacological research, though more comprehensive studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Materials Science Applications
In materials science, 1,4-Bis(2-chloroethoxy)benzene contributes to:
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The synthesis of novel polymeric materials
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The development of metal-organic frameworks with specific properties
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The creation of materials with controlled porosity and surface properties
For example, when used as a precursor in the synthesis of 1,4-bis(imidazol-1-ylethoxy)benzene, it enables the construction of three-dimensional MOFs with cadmium ions. These MOFs exhibit unique structural properties with potential applications in gas storage, separation processes, and catalysis.
Comparison with Structurally Related Compounds
Understanding the structural and functional relationships between 1,4-Bis(2-chloroethoxy)benzene and similar compounds provides valuable context for its chemical behavior and applications.
Structural Analogs
Recent Research Developments
Scientific interest in 1,4-Bis(2-chloroethoxy)benzene continues to evolve, with recent research expanding our understanding of its properties and applications.
Synthetic Methodologies
Recent advances in synthetic approaches include:
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Development of more environmentally friendly synthesis routes
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Application of ultrasound-assisted techniques to improve reaction efficiency
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Use of multi-site phase-transfer catalysts to enhance reaction rates
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Optimization of reaction conditions to improve yields and reduce waste
These methodological improvements reflect broader trends toward greener chemistry and more efficient synthetic processes.
Materials Science Applications
Current research in materials science has explored:
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The use of 1,4-Bis(2-chloroethoxy)benzene derivatives in the construction of porous coordination polymers
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Development of functional materials with specific optical or electronic properties
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Creation of stimuli-responsive materials based on coordination networks
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Exploration of potential applications in separation technologies and catalysis
Biological Investigations
Recent biological studies have investigated:
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The cytotoxic mechanisms of 1,4-Bis(2-chloroethoxy)benzene against various cancer cell lines
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Structure-activity relationships determining biological activity
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Potential applications in developing new therapeutic approaches
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Interactions with specific cellular targets and signaling pathways
While these studies show promise, more comprehensive research is needed to fully understand the biological implications and potential medical applications of this compound.
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